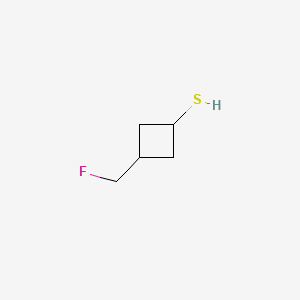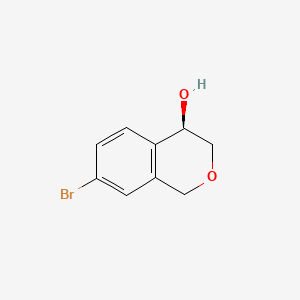
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a bromine atom at the 7th position and a hydroxyl group at the 4th position, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes cyclization to form the benzopyran ring structure.
Bromination: Bromine is introduced at the 7th position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Reduction: The resulting compound is then reduced to introduce the hydroxyl group at the 4th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the benzopyran ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-7-bromo-3,4-dihydro-1H-2-benzopyran.
Reduction: Formation of 4-hydroxy-7-bromo-3,4-dihydro-1H-2-benzopyran.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
科学的研究の応用
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its binding to enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: The enantiomer of the compound with similar but distinct biological activities.
7-chloro-3,4-dihydro-1H-2-benzopyran-4-ol: A similar compound with a chlorine atom instead of bromine.
4-hydroxy-3,4-dihydro-1H-2-benzopyran: Lacks the bromine atom but shares the core structure.
Uniqueness
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is unique due to the specific arrangement of the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C9H9BrO2 |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
(4R)-7-bromo-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9,11H,4-5H2/t9-/m0/s1 |
InChIキー |
FCAXRSMFSGFTPH-VIFPVBQESA-N |
異性体SMILES |
C1[C@@H](C2=C(CO1)C=C(C=C2)Br)O |
正規SMILES |
C1C(C2=C(CO1)C=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


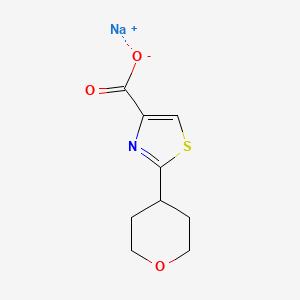
![rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13497471.png)
![Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)
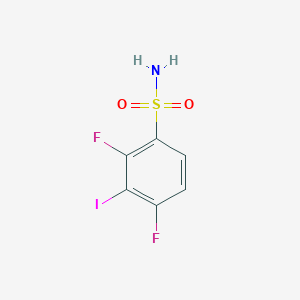

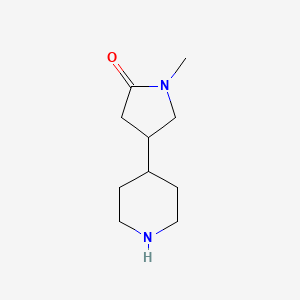

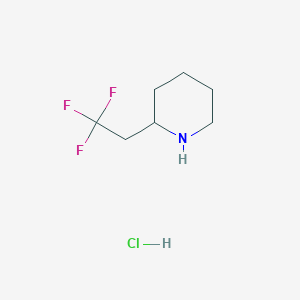


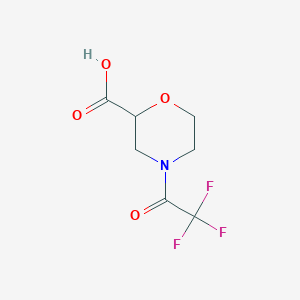
![3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)

